2-[2-(Benzyl-ethyl-amino)-cyclohexylamino]-ethanol 2-[2-(Benzyl-ethyl-amino)-cyclohexylamino]-ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13474142
InChI: InChI=1S/C17H28N2O/c1-2-19(14-15-8-4-3-5-9-15)17-11-7-6-10-16(17)18-12-13-20/h3-5,8-9,16-18,20H,2,6-7,10-14H2,1H3
SMILES: CCN(CC1=CC=CC=C1)C2CCCCC2NCCO
Molecular Formula: C17H28N2O
Molecular Weight: 276.4 g/mol

2-[2-(Benzyl-ethyl-amino)-cyclohexylamino]-ethanol

CAS No.:

Cat. No.: VC13474142

Molecular Formula: C17H28N2O

Molecular Weight: 276.4 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(Benzyl-ethyl-amino)-cyclohexylamino]-ethanol -

Specification

Molecular Formula C17H28N2O
Molecular Weight 276.4 g/mol
IUPAC Name 2-[[2-[benzyl(ethyl)amino]cyclohexyl]amino]ethanol
Standard InChI InChI=1S/C17H28N2O/c1-2-19(14-15-8-4-3-5-9-15)17-11-7-6-10-16(17)18-12-13-20/h3-5,8-9,16-18,20H,2,6-7,10-14H2,1H3
Standard InChI Key GAMVUPFKLNSLOS-UHFFFAOYSA-N
SMILES CCN(CC1=CC=CC=C1)C2CCCCC2NCCO
Canonical SMILES CCN(CC1=CC=CC=C1)C2CCCCC2NCCO

Introduction

Chemical Identity and Structural Features

Molecular Characterization

2-[2-(Benzyl-ethyl-amino)-cyclohexylamino]-ethanol is a bifunctional molecule comprising:

  • Cyclohexyl backbone: A six-membered carbocyclic ring substituted at the 2-position.

  • Ethanolamine moiety: A hydroxyl-containing ethylamine group (-NH-CH₂-CH₂-OH).

  • Benzyl-ethyl-amino group: A tertiary amine with benzyl (C₆H₅-CH₂-) and ethyl (C₂H₅-) substituents .

Key Data:

PropertyValueSource
Molecular FormulaC₁₇H₂₈N₂O
Molecular Weight276.42 g/mol
CAS Registry1353954-81-0, 1353985-34-8
IUPAC Name2-[[2-[ethyl(phenylmethyl)amino]cyclohexyl]amino]ethanol

The compound exists as positional isomers depending on the cyclohexyl substitution pattern (2- vs. 4-amino placement) . Stereochemical variations (e.g., cis/trans cyclohexyl conformers) remain uncharacterized in literature.

Synthesis and Purification

Nucleophilic Substitution (Primary Route)

A patented method for analogous aminoethanol derivatives involves:

  • Tosylation: Reacting diethylene glycol with p-toluenesulfonyl chloride to form 5-tosyloxy-3-oxapentanol .

  • Phthalimidation: Substituting tosyl groups with potassium phthalate in dry dimethylformamide (DMF) at 180°C .

  • Deprotection: Hydrazine monohydrate-mediated cleavage of phthalimide groups, followed by chloroform extraction .

Reaction Conditions:

  • Temperature: 85–95°C (reflux)

  • Solvent: Absolute ethanol (0.042–0.045 M)

  • Time: 20–26 hours under nitrogen .

Three-Component Condensation

A related approach from ACS Omega employs:

  • 3-Formyl-6-methylchromone

  • Primary amines (e.g., benzylamine)

  • Diarylphosphine oxides

This yields enamine derivatives with cytotoxic activity, though direct synthesis of the target compound is unreported .

Purification Techniques

  • Column Chromatography: Silica gel with n-hexane/ethyl acetate (3:7) .

  • Recrystallization: From isopropanol or chloroform .

  • Rotary Evaporation: For solvent removal post-extraction .

Physical and Chemical Properties

Physicochemical Data

PropertyValueSource
Physical StateLiquid (inferred)
Boiling PointNot reported
Density~1.10 g/cm³ (analog-based)
SolubilityChloroform, DMSO (sparingly)
Refractive IndexN/A

Stability:

  • Air-sensitive; requires storage under inert gas (N₂/Ar) .

  • Refrigeration (2–8°C) recommended .

Spectroscopic Characterization

While direct data for the compound is absent, analogs exhibit:

  • ¹H NMR: Peaks at δ 1.2–1.5 ppm (cyclohexyl CH₂), δ 3.4–3.7 ppm (N-CH₂), and δ 4.8 ppm (OH) .

  • MS (ESI+): Molecular ion [M+H]⁺ at m/z 277.4 .

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